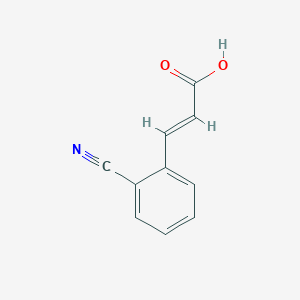

2-Cyanocinnamsäure

Übersicht

Beschreibung

2-Cyanocinnamic acid is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a cyano group (-CN) attached to the second position of the phenyl ring of cinnamic acid

Wissenschaftliche Forschungsanwendungen

2-Cyanocinnamic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research has shown its potential in developing anticancer and antimicrobial agents due to its ability to interact with biological targets.

Industry: It is used in the production of materials with specific optical properties, such as nonlinear optical materials

Wirkmechanismus

Target of Action

2-Cyanocinnamic acid, also known as 3-(2-cyanophenyl)acrylic acid, is a cinnamic acid derivative It is known that cinnamic acid derivatives can interact with a variety of biological targets due to their structural versatility .

Mode of Action

It’s known that cinnamic acid derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The cyano substituent at the 2-position of the phenyl ring could potentially influence these interactions .

Biochemical Pathways

Cinnamic acid derivatives are known to participate in a variety of biochemical reactions . For instance, the compound can undergo alkaline hydrolysis to form substituted 3-carboxymethylpthalimidines .

Pharmacokinetics

The presence of the cyano group and the carboxylic acid group could potentially influence its solubility and permeability, thereby affecting its bioavailability .

Result of Action

It has been observed that when administered with certain oxidizing dyes, 2-cyanocinnamic acid can potentiate hyperthermic cytotoxicity .

Action Environment

The action of 2-Cyanocinnamic acid can be influenced by environmental factors such as temperature. For example, the photoreactivity of the compound in solid state is temperature-dependent, becoming reactive when heated to 130 °C .

Biochemische Analyse

Biochemical Properties

2-Cyanocinnamic acid plays a role in biochemical reactions, particularly as an inhibitor of mitochondrial pyruvate transport This inhibition can affect various enzymes, proteins, and other biomolecules, altering their interactions and functions

Cellular Effects

In cellular processes, 2-Cyanocinnamic acid has been observed to have significant effects. For instance, it has been found to sensitize L929 cells to hyperthermia, enhancing cell death at temperatures as low as 41°C . It also influences cell function by reducing the oxidation of glucose and exogenous pyruvate while increasing lactate production from glucose .

Molecular Mechanism

At the molecular level, 2-Cyanocinnamic acid exerts its effects primarily through its role as an inhibitor of mitochondrial pyruvate transport This inhibition can lead to changes in gene expression, enzyme activity, and binding interactions with biomolecules

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Cyanocinnamic acid can change over time. For example, it has been shown to enhance the cytotoxicity of hyperthermia in L929 cells over a period of 3 hours . Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited and warrants further study.

Metabolic Pathways

2-Cyanocinnamic acid is involved in metabolic pathways, particularly those related to pyruvate metabolism due to its role as an inhibitor of mitochondrial pyruvate transport . It may interact with various enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Given its role as an inhibitor of mitochondrial pyruvate transport, it may interact with transporters or binding proteins and influence its localization or accumulation within cells .

Subcellular Localization

Given its role as an inhibitor of mitochondrial pyruvate transport, it is likely to be found in the mitochondria

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Cyanocinnamic acid can be synthesized through several methods, with the most common being the Knoevenagel condensation reaction. This reaction involves the condensation of cyanoacetic acid with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under reflux conditions, and the product is obtained after purification through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of 2-cyanocinnamic acid may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and reduce production costs. For example, the use of ammonium acetate as a catalyst in the presence of a carboxylic acid such as acetic acid can significantly reduce reaction times and improve yields .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyanocinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions include substituted cinnamic acids, amines, and various oxidized derivatives, depending on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

2-Cyanocinnamic acid can be compared with other cinnamic acid derivatives, such as:

- 3-Cyanocinnamic acid

- 4-Cyanocinnamic acid

- Cinnamic acid

Uniqueness: The unique positioning of the cyano group in 2-cyanocinnamic acid imparts distinct chemical and biological properties compared to its isomers (3-cyanocinnamic acid and 4-cyanocinnamic acid). For example, the reactivity and interaction with biological targets can vary significantly based on the position of the cyano group .

Eigenschaften

IUPAC Name |

(E)-3-(2-cyanophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVOPXGNHGTKOD-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61147-65-7 | |

| Record name | NSC100172 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-cyanocinnamic acid impact cell survival, particularly in the context of hyperthermia?

A1: 2-Cyanocinnamic acid acts as an inhibitor of mitochondrial pyruvate transport [, ]. This inhibition disrupts cellular energy production, particularly under hyperthermic conditions (elevated temperatures). Research suggests that pyruvate plays a protective role against hyperthermic damage []. By inhibiting pyruvate transport, 2-cyanocinnamic acid sensitizes cells to hyperthermia, leading to increased cell death at even slightly elevated temperatures, such as 41°C [].

Q2: Can the cytotoxic effects of 2-cyanocinnamic acid be enhanced?

A2: Yes, studies have shown that certain oxidizing dyes, like 2,3,5-triphenyltetrazolium chloride and methylene blue, significantly enhance the hyperthermic cytotoxicity of 2-cyanocinnamic acid when administered concurrently []. This synergistic effect leads to greater cell death compared to either compound alone at elevated temperatures. Interestingly, these dyes alone or in combination with 2-cyanocinnamic acid at normal physiological temperatures do not exhibit significant toxicity []. This suggests a mechanism potentially linked to the depletion of NAD(P)H, a crucial coenzyme in cellular redox reactions, under hyperthermic conditions [].

Q3: Besides its role in cytotoxicity, are there other cellular processes that 2-cyanocinnamic acid influences?

A3: Research indicates that 2-cyanocinnamic acid can inhibit heat shock protein (HSP) synthesis under certain conditions []. HSPs are crucial for cellular protection and repair mechanisms, particularly in response to stress like heat shock. This inhibition further points to the potential role of pyruvate in regulating cellular stress responses and highlights the multifaceted effects of 2-cyanocinnamic acid on cellular processes [].

Q4: Beyond cytotoxicity, are there other applications of 2-cyanocinnamic acid derivatives?

A4: Yes, chiral derivatives of 2-cyanocinnamic acid have shown promise in asymmetric Diels-Alder reactions []. These reactions are powerful tools in organic synthesis, allowing for the creation of complex molecules with high enantioselectivity. Specifically, (E)-2-cyanocinnamates derived from (S)-ethyl lactate and (R)-pantolactone, when reacted with cyclopentadiene in the presence of a titanium tetrachloride catalyst, yield enantiomerically pure cycloadducts []. This highlights the potential of 2-cyanocinnamic acid derivatives as versatile building blocks in asymmetric synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one](/img/structure/B181140.png)